molecular formula C13H18O B3380861 (4-Cyclohexylphenyl)methanol CAS No. 208259-47-6

(4-Cyclohexylphenyl)methanol

Cat. No.: B3380861
CAS No.: 208259-47-6
M. Wt: 190.28 g/mol
InChI Key: SMHACOFUYOUOBL-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)methanol is an organic compound with the molecular formula C₁₃H₁₈O It is characterized by a phenyl ring substituted with a cyclohexyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Cyclohexylphenyl)methanol can be synthesized through the reduction of 4-cyclohexylbenzoic acid. One common method involves the use of lithium aluminium hydride (LiAlH₄) as a reducing agent. The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures (0°C) and then allowed to proceed at room temperature for several hours. The reaction mixture is then quenched with water and the product is extracted and purified .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of cyclohexylphenylmethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: 4-Cyclohexylbenzaldehyde or 4-Cyclohexylbenzoic acid.

    Reduction: Cyclohexylphenylmethane.

    Substitution: Various substituted phenylmethanes depending on the substituent introduced.

Scientific Research Applications

(4-Cyclohexylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving alcohols and their derivatives.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)methanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclohexyl and phenyl groups may influence its binding affinity and specificity towards different biological targets. Detailed studies on its exact molecular pathways are ongoing and may reveal more about its potential effects and applications .

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the phenyl group.

    Phenylmethanol (Benzyl alcohol): Similar structure but lacks the cyclohexyl group.

    4-Methylphenylmethanol (p-Tolylmethanol): Similar structure but has a methyl group instead of a cyclohexyl group.

Uniqueness: (4-Cyclohexylphenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This dual substitution can influence its reactivity and interactions in ways that are different from its simpler analogs.

Properties

IUPAC Name

(4-cyclohexylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHACOFUYOUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208259-47-6
Record name (4-cyclohexylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4cyclohexylbenzoic acid (Aldrich; 1 molar eq.) in toluene was added diisobutylaluminum hydride (Aldrich; 1 M in toluene; 4 molar eq.) over a 2 hour period. After addition was complete, the reaction was heated to 60° C. for 1 hour. The reaction was cooled to 5° C. and quenched with saturated aqueous ammonium chloride. The layers were separated and the aqueous layer extracted with ethyl acetate. The combined organics were filtered to remove salts and concentrated.
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (2.0 M THF solution, 5.3 mL, 10.53 mmol) in dry Et2O (10 mL), commercially available 4-cyclohexylbenzoic acid (0.5 g, 2.45 mmol) in dry Et2O (5.0 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.45 mL), 3.0 M KOH solution (0.45 mL) and H2O (2.0 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness affording the title compound (0.46 g, quant.), which was used in the next step without any further purification. 1H NMR (CDCl3): δ 8.05-7.94 (m, 2H), 7.35-7.23 (m, 2H), 4.39 (q, 2H, J=7.12 Hz), 2.59 (tt, 1H J=11.41, 3.27 Hz), 1.97-1.73 (m, 5H), 1.53-1.34 (m, 6H).
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5.3 mL
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0.5 g
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0.45 mL
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2 mL
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Synthesis routes and methods III

Procedure details

Under a nitrogen stream, tetrahydrofuran (1.2 L, 15.0 v/w) was added to 4-cyclohexylbenzoic acid (80.0 g, 0.382 mol) and then isobutyl chlorocarbonate (52.0 ml, 0.401 mol) was added. Triethylamine (56.0 ml, 0.401 mol) was added to the reaction mixture with stirring under ice-cooling and the mixture was stirred at the same temperature for 30 min. The resulting precipitate was collected by filtration. To a suspension of sodium borohydride (58.0 g, 1.53 mol) in tetrahydrofuran (160 ml, 2.0 v/w) prepared in a different reaction vessel was carefully added the above-mentioned filtrate with stirring under ice-cooling under a nitrogen stream. After stirring at room temperature for 1.5 hr, distilled water (160 ml, 2.0 v/w) was added with stirring under ice-cooling. After stirring under ice-cooling for 20 min, 2N-hydrochloric acid (825 ml, 4.3 eq) was added. After stirring at room temperature for 30 min, the mixture was extracted with ethyl acetate (400 ml) and the organic layer was washed successively with distilled water (100 ml), 2N-aqueous sodium hydroxide solution (100 ml), distilled water (100 ml) and saturated brine (100 ml), and dried over magnesium sulfate (70 g). After filtration and solvent evaporation, the residue was dried in vacuo to give the title compound (63.8 g, yield 87.8%) as a white solid.
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52 mL
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58 g
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160 mL
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825 mL
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80 g
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1.2 L
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Yield
87.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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